3,3',4,5-Tetrachlorobiphenyl CAS number and molecular structure
3,3',4,5-Tetrachlorobiphenyl CAS number and molecular structure
An In-depth Technical Guide to 3,3',4,5'-Tetrachlorobiphenyl (PCB-79)
Abstract
This technical guide provides a comprehensive overview of 3,3',4,5'-Tetrachlorobiphenyl, also known as PCB congener 79 (PCB-79). As a member of the polychlorinated biphenyl (PCB) class of compounds, PCB-79 is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, potential for bioaccumulation, and toxicological profile. This document details its chemical identity, molecular structure, physicochemical properties, and toxicological implications. Furthermore, it outlines a standard analytical workflow for its identification and quantification in environmental matrices, grounded in established EPA methodologies. This guide is intended to serve as a foundational resource for scientists and professionals requiring detailed technical information on this specific congener.
Chemical Identity and Molecular Structure
3,3',4,5'-Tetrachlorobiphenyl is a synthetic organochloride compound consisting of a biphenyl backbone where four hydrogen atoms have been replaced by chlorine atoms. The specific substitution pattern—chlorines at positions 3 and 4 on one phenyl ring and at positions 3' and 5' on the second ring—defines its unique chemical properties and toxicological behavior.
Its primary identifier is the Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value | Source |
| Compound Name | 3,3',4,5'-Tetrachlorobiphenyl | PubChem[1] |
| CAS Number | 41464-48-6 | ChemWhat, PubChem[1][2] |
| PCB Number | 79 | ChemWhat[2] |
| Molecular Formula | C₁₂H₆Cl₄ | ChemWhat, PubChem[1][2] |
| IUPAC Name | 1,2-dichloro-4-(3,5-dichlorophenyl)benzene | PubChem[1] |
| Synonyms | PCB 79, 3,3',4,5'-Tetrachloro-1,1'-biphenyl | ChemWhat[2] |
Molecular Structure Visualization
The structure of PCB-79, with the IUPAC numbering scheme for the biphenyl core, is depicted below. The numbering on the second ring is distinguished by a prime symbol (').
Caption: Molecular structure of 3,3',4,5'-Tetrachlorobiphenyl (PCB-79).
Physicochemical Properties
The physicochemical properties of PCB-79 govern its environmental transport, fate, and bioavailability. Its high lipophilicity and low water solubility contribute to its persistence in fatty tissues and environmental media.
| Property | Value | Source |
| Molecular Weight | 291.99 g/mol | ChemWhat[2] |
| Calculated LogP | 6.5 | PubChem[1] |
| Appearance | Varies; generally a colorless to light yellow oily liquid or solid | Wikipedia[3] |
| Water Solubility | Very low (PCBs are generally poorly soluble) | |
| Vapor Pressure | Low; contributes to atmospheric transport | Wikipedia[3] |
Synthesis and Manufacturing
Commercial PCBs were produced as complex mixtures (e.g., Aroclors) through the direct chlorination of biphenyl, a process that lacks regioselectivity and is unsuitable for producing a single, pure congener.[4] The synthesis of specific, high-purity congeners like PCB-79 for research and analytical standards is achieved through more controlled laboratory methods. Modern synthetic strategies often involve metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann couplings, which allow for the precise formation of the biphenyl core from specifically chlorinated precursors.[5][6] This ensures the exact placement of chlorine atoms required for the target congener.
Toxicology and Biological Effects
PCBs as a class are recognized as persistent organic pollutants with a range of toxic effects.[3] The toxicity of individual congeners, however, can vary significantly based on their molecular structure.
Mechanism of Action
The toxicity of many PCBs is related to their ability to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7] This is particularly true for "dioxin-like" PCBs, which have a coplanar structure. While PCB-79 is not one of the most potent dioxin-like congeners, its toxicological profile is still an area of active research. The general mechanism for dioxin-like compounds involves:
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Binding to the AhR in the cytoplasm.
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Translocation of the AhR-ligand complex to the nucleus.
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Dimerization with the AhR nuclear translocator (ARNT).
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Binding to specific DNA sequences (Xenobiotic Response Elements), leading to altered gene expression, particularly of cytochrome P450 enzymes like CYP1A.[8]
This disruption of normal cellular signaling can lead to a variety of adverse health outcomes.
Health Effects
Exposure to PCB mixtures is associated with a range of health effects in humans and animals. The most common are skin conditions such as chloracne and rashes.[1][8] The U.S. Environmental Protection Agency (EPA) has classified PCBs as probable human carcinogens.[3] Other potential toxic effects include endocrine disruption, neurotoxicity, and immunotoxicity.[3]
Analytical Methodologies
The accurate quantification of PCB-79 in environmental and biological samples requires a robust analytical workflow to isolate the analyte from a complex matrix and measure it with high sensitivity and selectivity. The following protocol is a generalized workflow based on standard EPA methods such as EPA 608 and 8081.[9][10]
Experimental Protocol: Analysis of PCBs in Water
This protocol provides a self-validating system through the inclusion of blanks, standards, and fortified samples to ensure data integrity.
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Sample Collection and Preservation:
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Sample Preparation and Extraction (Based on EPA Method 3510):
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Measure 1 liter of the sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Adjust the sample to a neutral pH using sulfuric acid or sodium hydroxide.[10]
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or hexane) and shake vigorously for 2 minutes, venting periodically.[10]
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh aliquots of solvent, combining all extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or nitrogen evaporator.
-
-
Extract Cleanup (If Necessary):
-
For highly contaminated samples, cleanup is critical to remove interfering compounds.[10]
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Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids from tissue samples.[10]
-
Sulfuric Acid Cleanup: Involves shaking the extract with concentrated sulfuric acid to remove oxidizable organic interferents.
-
-
Instrumental Analysis (GC-ECD/GC-MS):
-
Primary Analysis (GC-ECD): Gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to halogenated compounds and is excellent for screening and quantification.[11]
-
Confirmation (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is used to confirm the identity of PCB-79 based on its unique mass spectrum, providing a higher degree of certainty.[9]
-
GC Conditions (Typical):
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent).[9]
-
Injector: Splitless injection mode is commonly used to maximize sensitivity.[9]
-
Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to separate the various PCB congeners.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Quantification and Quality Control:
-
Quantify PCB-79 using an internal standard calibration method.
-
Analyze a laboratory reagent blank, a laboratory fortified blank, and a matrix spike/matrix spike duplicate with each batch of samples to assess contamination, accuracy, and precision.
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Analytical Workflow Diagram
Caption: A typical analytical workflow for the determination of PCB-79 in water samples.
Environmental Fate and Transport
Like other PCBs, 3,3',4,5'-Tetrachlorobiphenyl is characterized by its environmental persistence. It is resistant to biodegradation, photolysis, and chemical degradation.[12] Its low water solubility and high lipophilicity cause it to partition from water into soil, sediment, and biota, leading to significant bioaccumulation in food chains. Furthermore, while having a low vapor pressure, PCBs can undergo atmospheric transport over long distances, resulting in their detection in remote regions far from original sources.[3]
Conclusion
3,3',4,5'-Tetrachlorobiphenyl (PCB-79) is a specific congener within a class of environmentally significant pollutants. Its unique molecular structure dictates its physicochemical properties, toxicological profile, and analytical behavior. A thorough understanding of its chemical identity, combined with robust and validated analytical methods, is essential for researchers and professionals working to assess its environmental impact and potential risks to human health. This guide provides the core technical information necessary to support these efforts.
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Prignon, G., et al. (2015). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. European Journal of Organic Chemistry, 2015(34), 7485-7497. [Link]
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